Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate
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Overview
Description
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H9Cl2F3O2. It is a pale-yellow to yellow-brown liquid and is known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials used are generally of high purity to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid.
Reduction: Formation of 2,6-dichloro-4-(trifluoromethyl)phenylethanol.
Scientific Research Applications
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dichloro-4-methylphenylacetate
- Ethyl 2,6-dichloro-4-fluorophenylacetate
- Ethyl 2,6-dichloro-4-bromophenylacetate
Uniqueness
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-2-18-10(17)5-7-8(12)3-6(4-9(7)13)11(14,15)16/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNHDJWLXNDNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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